O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13547863
InChI: InChI=1S/C13H15FO5/c1-3-18-12(15)13(16)19-7-6-9-8-10(14)4-5-11(9)17-2/h4-5,8H,3,6-7H2,1-2H3
SMILES: CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)F)OC
Molecular Formula: C13H15FO5
Molecular Weight: 270.25 g/mol

O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate

CAS No.:

Cat. No.: VC13547863

Molecular Formula: C13H15FO5

Molecular Weight: 270.25 g/mol

* For research use only. Not for human or veterinary use.

O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate -

Specification

Molecular Formula C13H15FO5
Molecular Weight 270.25 g/mol
IUPAC Name 1-O-ethyl 2-O-[2-(5-fluoro-2-methoxyphenyl)ethyl] oxalate
Standard InChI InChI=1S/C13H15FO5/c1-3-18-12(15)13(16)19-7-6-9-8-10(14)4-5-11(9)17-2/h4-5,8H,3,6-7H2,1-2H3
Standard InChI Key JAHHIHGUDZILES-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)F)OC
Canonical SMILES CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)F)OC

Introduction

O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate is an organic compound featuring a unique structure that includes an oxalate ester and a fluorinated aromatic ring. Its molecular formula is C13H15FO4, with a molecular weight of approximately 254.2575 g/mol. The presence of a fluorine atom and a methoxy group on the aromatic ring contributes to its chemical reactivity and potential biological activity, making it an interesting subject for research in both chemistry and biology.

Synthesis Methods

The synthesis of O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol derivative. Common methods include:

  • Esterification Reaction: Oxalic acid reacts with an alcohol in the presence of a catalyst to form the oxalate ester.

  • Alcohol Derivative Preparation: The alcohol derivative is prepared by modifying the aromatic ring with the appropriate functional groups.

Biological Activity and Potential Applications

Preliminary studies suggest that O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate may possess potential applications in anti-inflammatory and analgesic therapies. The fluorinated aromatic ring enhances binding affinity to specific biological targets, such as enzymes and receptors, which are involved in pain and inflammation pathways.

Potential ApplicationMechanism of ActionBiological Targets
Anti-inflammatoryModulation of inflammatory pathwaysEnzymes involved in inflammation
AnalgesicInteraction with pain receptorsReceptors involved in pain perception

Comparison with Similar Compounds

O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate can be compared with other oxalate esters that have different substituents on the aromatic ring. These comparisons highlight the unique properties and potential applications of each compound based on their structural features.

CompoundStructural FeaturesUnique Aspects
O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalateMethoxy group at the 4-positionDifferent reactivity and biological activity
O2-Ethyl O1-[2-(3-chloro-6-methylphenyl)ethyl] oxalateChlorine instead of fluorineAltered chemical properties due to halogen variation
O2-Ethyl O1-[2-(3-fluoro-6-ethylphenyl)ethyl] oxalateEthyl group instead of methoxyInfluences solubility and interactions with targets

Future Research Directions

Future research should focus on elucidating the detailed mechanism of action of O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalate and exploring its potential therapeutic applications. This includes conducting comprehensive biological assays to assess its efficacy and safety in various disease models.

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